(1-Benzylpiperidin-4-yl)-l-proline
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Overview
Description
(1-Benzylpiperidin-4-yl)-l-proline is a compound that belongs to the class of organic compounds known as piperidines. These compounds contain a piperidine ring, which is a six-membered ring with one nitrogen atom. The benzyl group attached to the piperidine ring enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzylpiperidin-4-yl)-l-proline typically involves the reaction of 1-benzylpiperidin-4-one with l-proline. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium borohydride or lithium aluminum hydride. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous stirring, and maintaining a controlled temperature. The use of automated systems for purification and isolation of the product ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1-Benzylpiperidin-4-yl)-l-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain alcohols or amines.
Substitution: The benzyl group can undergo substitution reactions with electrophiles or nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various benzyl derivatives.
Scientific Research Applications
(1-Benzylpiperidin-4-yl)-l-proline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Benzylpiperidin-4-yl)-l-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Benzylpiperidin-4-yl)-4-sulfanylbutanamide
- 1-Benzyl-4-(5,6-dimethoxy-1-indanon-2-yl)methylpiperidine
- N′-(1-Benzylpiperidin-4-yl)acetohydrazide
Uniqueness
(1-Benzylpiperidin-4-yl)-l-proline is unique due to its specific structure, which combines the piperidine ring with a benzyl group and l-proline. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-17(21)16-7-4-10-19(16)15-8-11-18(12-9-15)13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLMRBVDIKEXAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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